molecular formula C11H12BrFN2 B1378048 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole CAS No. 1393442-16-4

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole

Cat. No.: B1378048
CAS No.: 1393442-16-4
M. Wt: 271.13 g/mol
InChI Key: KBZZQXZLCGOZDD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 1.50 (d, 6H, isopropyl CH₃)
  • δ 2.70 (s, 3H, C2-CH₃)
  • δ 4.80 (septet, 1H, isopropyl CH)
  • δ 7.20–7.80 (m, 2H, aromatic H)

¹³C NMR would resolve carbons adjacent to electronegative substituents (e.g., C-Br at ~110 ppm, C-F at ~160 ppm).

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3050–3100 cm⁻¹ (C-H aromatic stretching)
  • 1250–1350 cm⁻¹ (C-F stretching)
  • 550–600 cm⁻¹ (C-Br stretching)

Mass Spectrometry

The molecular ion peak at m/z 271.1 ([M]⁺) fragments via loss of isopropyl (C₃H₇, 43 Da) and Br (80 Da).

Crystallographic Analysis and Polymorphism

No single-crystal X-ray diffraction data is publicly available for this compound. However, density functional theory (DFT) predicts a monoclinic crystal system with π-stacking interactions between benzimidazole rings. Polymorphism is plausible due to rotational freedom in the isopropyl group, though no experimental evidence exists.

Properties

IUPAC Name

5-bromo-6-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-10-4-8(12)9(13)5-11(10)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZZQXZLCGOZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C(C)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Benzimidazole Intermediate

One method involves synthesizing 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole using a benzimidazole intermediate. The process entails reacting 5-bromo-2-(2-chloro-6-fluoro-phenyl)-1H-benzimidazole with 2-methyl-3-butyn-2-ol in a solvent such as DMF (dimethylformamide).

Multi-Step Synthesis from Substituted Phenylenediamine

The synthesis may begin with a suitably substituted phenylenediamine, which is then elaborated through several steps to introduce the necessary substituents. For instance, the process might involve using 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde to form the benzimidazole core.

Chemical Data

Some chemical properties of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole are known, although the numbering may differ from the target compound this compound:

Property Value
IUPAC Name 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Molecular Formula C11H12BrFN2
Molecular Weight 271.13 g/mol
Density 1.49
Boiling Point 353.4±22.0 °C (Predicted)
XLogP3-AA 3.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 17.8Ų
Heavy Atom Count 15
Complexity 237

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related benzimidazole derivatives, focusing on substituent positions, functional groups, and reported properties:

Compound Name Molecular Formula Substituents (Positions) Key Features References
5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole C₁₁H₁₁BrFN₂ Br (5), F (6), isopropyl (1), methyl (2) High lipophilicity due to alkyl groups; potential kinase inhibition activity
6-Bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole C₁₁H₁₁BrFN₂ Br (6), F (4), isopropyl (1), methyl (2) Altered halogen positions may reduce electronic effects on aromatic ring
4-Bromo-5-fluorobenzene-1,2-diamine C₆H₅BrF(NH₂)₂ Br (4), F (5), NH₂ (1,2) Precursor for benzimidazole synthesis; lacks alkyl groups
5-Bromo-2-phenylbenzimidazole C₁₃H₁₀BrN₂ Br (5), phenyl (2) Planar aromatic system; used in fluorescent probes
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methylbenzimidazole-6-carboxylic acid C₁₆H₁₁BrClFN₃O₂ Br (4), Cl (2), F (4), COOH (6) Carboxylic acid enhances solubility; potential antibacterial agent
Physical Properties
  • Melting Points: Alkyl-substituted derivatives (e.g., isopropyl/methyl) typically exhibit lower melting points compared to phenyl-substituted analogues due to reduced crystallinity. For example, 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () has a melting point of 330–331°C, highlighting the impact of rigid substituents .
  • Solubility : Carboxylic acid derivatives (e.g., ) show higher aqueous solubility than alkylated or halogenated counterparts .

Biological Activity

5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS No. 1393442-16-4) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.

This compound is a halogenated benzimidazole derivative. Its molecular formula is C12H13BrFN2C_{12}H_{13}BrFN_2, and it has a molecular weight of approximately 284.15 g/mol. The compound can be synthesized through various methods, typically involving the bromination and fluorination of benzimidazole derivatives under controlled conditions.

Synthetic Route Example

  • Starting Materials : Benzimidazole derivatives.
  • Reagents : Bromine (Br) for bromination; fluorine sources such as potassium fluoride (KF) for fluorination.
  • Reaction Conditions : Reactions are generally performed in organic solvents at elevated temperatures to facilitate the substitution reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds structurally similar to this compound showed effective inhibition against several Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae16
Candida albicans8

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. A notable study evaluated the effects of similar compounds on various cancer cell lines, including HePG2 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer). The results indicated that:

  • Compounds exhibited IC50 values less than 10 µg/mL against these cell lines.
  • The most potent derivatives showed selective toxicity towards cancer cells while sparing normal cells .

The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. The presence of halogen atoms enhances lipophilicity, which may improve membrane permeability and bioavailability.

Key Mechanisms Identified

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors involved in apoptosis may lead to increased cancer cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into their potential applications:

  • Antimicrobial Efficacy : A study compared various benzimidazole derivatives against standard antibiotics, revealing that some compounds had superior activity against resistant strains .
  • Anticancer Properties : Research indicated that specific substitutions on the benzimidazole ring could enhance anticancer activity, with some compounds exhibiting selective action against tumor cells .
  • Antiviral Potential : Certain derivatives have shown promise as antiviral agents, particularly against RNA viruses by inhibiting viral replication processes .

Q & A

Q. What are the common synthetic routes for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization reactions. Key steps include halogenation (bromine/fluorine introduction) and alkylation (isopropyl/methyl groups). For example, bromine substitution at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) . Fluorination at the 6-position typically employs fluorinating agents like Selectfluor in polar aprotic solvents (e.g., DMF) . Optimizing temperature (60–100°C) and catalyst choice (e.g., Pd for cross-coupling) significantly impacts yield and purity. HPLC or GC-MS is recommended for monitoring intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The isopropyl group’s distinct splitting pattern (septet for CH, doublet for CH₃) and methyl group singlet (2-position) resolve substitution patterns. Fluorine’s deshielding effect shifts adjacent proton signals downfield .
  • IR : C-F (1100–1000 cm⁻¹) and C-Br (600–500 cm⁻¹) stretching frequencies confirm halogen placement .
  • HRMS : Exact mass (e.g., [M+H]⁺ = ~285.04 Da) differentiates from analogs like 5-Bromo-6-fluoro-3-methylindazole (C₈H₆BrFN₂) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Use factorial designs to evaluate variables: temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2⁴ factorial design can identify interactions between solvent (DMF vs. DMSO) and catalyst (Pd vs. Cu). Response surface methodology (RSM) then refines optimal conditions. Computational tools (e.g., ICReDD’s quantum chemical path-searching) reduce trial-and-error by predicting activation energies for substituent introduction .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Validate activity via:
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) .
  • Purity checks : Use LC-MS to rule out byproducts (e.g., dehalogenated analogs) .
  • Statistical analysis : Apply ANOVA to assess inter-lab variability in IC₅₀ values .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution to identify electrophilic centers. For example, the 5-bromo position’s lower electron density (Mulliken charges) predicts susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO’s polarity) are modeled using COSMO-RS. Transition state analysis (e.g., NEB method) optimizes pathways for fluorine retention during synthesis .

Q. What safety protocols are critical for handling this compound given its halogenated structure?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Waste disposal : Halogenated waste must be neutralized (e.g., with NaHCO₃) before disposal in designated containers .
  • Emergency response : For spills, adsorb with vermiculite and treat with 10% sodium thiosulfate to reduce bromine toxicity .

Q. How does X-ray crystallography validate the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms bond angles and dihedral planes. For example, the benzimidazole ring’s planarity (deviation < 0.05 Å) and isopropyl group’s torsion angle (~60°) are measurable. Disorder in the crystal lattice (common with bulky substituents) is resolved using SHELXL refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole
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